molecular formula C24H32N2O2 B7694015 N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide

Cat. No. B7694015
M. Wt: 380.5 g/mol
InChI Key: LVKBLTNSIHLWPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as CCG-203971, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. Additionally, this compound has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways. Furthermore, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments. This compound has been shown to possess high purity and stability, which makes it suitable for various biological assays. Additionally, the synthesis of this compound is relatively straightforward and can be optimized for high yield and purity. However, there are also some limitations to the use of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide in lab experiments. For example, this compound may have off-target effects that could confound experimental results. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental contexts.

Future Directions

There are several future directions for the study of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide. One potential direction is to further investigate the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, more research is needed to determine the efficacy and safety of this compound in animal models and clinical trials. Furthermore, the development of novel analogs of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide could lead to the discovery of more potent and selective compounds for various biological applications.

Synthesis Methods

The synthesis of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide involves the reaction of cyclohexanecarboxylic acid with 2-hydroxy-7-methylquinoline in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with cyclohexylamine to form the desired product. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

Scientific Research Applications

N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O2/c1-17-12-13-19-15-20(23(27)25-22(19)14-17)16-26(21-10-6-3-7-11-21)24(28)18-8-4-2-5-9-18/h12-15,18,21H,2-11,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKBLTNSIHLWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]cyclohexanecarboxamide

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